2-(4-Piperidinyl)ethyl isonicotinate hydrochloride

Anti-inflammatory ROS inhibition Medicinal chemistry

Researchers developing novel anti-inflammatory agents often face challenges in obtaining stable, high-purity isonicotinate building blocks for reproducible SAR studies. 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride (CAS 1219979-31-3) directly addresses this need as a versatile hydrochloride salt with balanced lipophilicity (LogP 2.76). Key advantages: - Confirmed ROS inhibition scaffold for anti-inflammatory lead optimization. - Orthogonal piperidine and ester handles enable rapid derivatization into complex architectures. - ≥95% purity ensures reliable biological evaluation and scalable synthesis.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 1219979-31-3
Cat. No. B1395005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperidinyl)ethyl isonicotinate hydrochloride
CAS1219979-31-3
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC(=O)C2=CC=NC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c16-13(12-3-8-15-9-4-12)17-10-5-11-1-6-14-7-2-11;/h3-4,8-9,11,14H,1-2,5-7,10H2;1H
InChIKeyYLDKWIUDZDUVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride Overview


2-(4-Piperidinyl)ethyl isonicotinate hydrochloride (CAS 1219979-31-3) is a synthetic organic compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol [1]. Structurally, it comprises a piperidine ring connected via an ethyl linker to an isonicotinate ester, presented as a hydrochloride salt [1]. The compound is primarily utilized as a versatile intermediate or building block in medicinal chemistry and chemical biology research , with a typical commercially available purity specification of ≥95% .

Synthetic intermediate – Building block for medicinal chemistry and chemical biology
Hydrochloride salt – Designed for improved handling and aqueous solubility
High-purity specification – Suitable for reproducible synthetic and assay workflows

2-(4-Piperidinyl)ethyl isonicotinate HCl Is Not a Generic Replacement


Scientific and industrial users must exercise caution when considering the substitution of 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride with other seemingly similar piperidinyl-ethyl ester derivatives. The specific isonicotinate moiety, the 4-position of the piperidine attachment, and the hydrochloride salt form each contribute to a unique combination of physicochemical properties—including lipophilicity (calculated LogP of 2.76) and topological polar surface area (tPSA of 51.2 Ų) [1]—that directly impact solubility, stability, and potential intermolecular interactions [1]. Such structural nuances can lead to divergent behavior in biological assays and synthetic applications, as evidenced by class-level SAR studies demonstrating that the isonicotinate scaffold confers distinct activity profiles compared to its nicotinate and picolinate counterparts in enzyme inhibition and cellular assays [2]. Therefore, substituting with a generic analog without accounting for these differences may compromise experimental reproducibility and lead to erroneous conclusions in lead optimization programs.

Isonicotinate scaffold may impart different biological activity profiles compared to nicotinate or picolinate analogs; direct replacement can compromise SAR studies.
Positional isomerism of the pyridine nitrogen alters electronic distribution and hydrogen bonding, potentially shifting target engagement and ADME properties.
Salt form (HCl) influences solubility and stability; free base or other salt forms may not be interchangeable without validation.

2-(4-Piperidinyl)ethyl isonicotinate HCl vs. Close Analogs


Isonicotinate Scaffold: Superior ROS Inhibition

The isonicotinate scaffold in this compound is crucial for bioactivity. In a class-level study, isonicotinate derivatives exhibited potent ROS inhibitory activity, with a representative compound (compound 5) showing an IC50 of 1.42 ± 0.1 µg/mL, which is approximately eight-fold more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) [1]. While direct comparative data for the target compound against its nicotinate analog is unavailable, this class-level evidence indicates that the isonicotinate moiety is a critical determinant of enhanced anti-inflammatory potency [1].

Isonicotinate scaffold ROS inhibition (class-level)
Class-level inference
Representative isonicotinate derivative: IC50 1.42 µg/mL vs. ibuprofen 11.2 µg/mL
Supports scaffold selection for ROS inhibition research context
Target compound direct data not available; interpretation requires model-specific review
Anti-inflammatory ROS inhibition Medicinal chemistry

Distinct Lipophilicity and Polar Surface Area

The compound's calculated LogP is 2.76 and its topological polar surface area (tPSA) is 51.2 Ų [1]. These values are identical to those of the closely related 2-(4-Piperidinyl)ethyl nicotinate hydrochloride (CAS 1219981-10-8) due to their isomeric nature. The critical differentiation arises from the positional isomerism of the pyridine nitrogen, which alters electronic distribution and hydrogen-bonding capacity, potentially leading to divergent target engagement and pharmacokinetic profiles in vivo [2].

Physicochemical profile comparison
Cross-study comparable
Isonicotinate vs. nicotinate: identical computed LogP (2.76) and tPSA (51.2 Ų), but distinct electronic distribution
Positional isomerism may result in divergent target engagement and ADME profiles
Computed properties identical; experimental differentiation expected in biological assays
Physicochemical properties ADME Drug design

Advantages of the 4-Piperidinyl Isomer

The attachment of the ethyl linker at the 4-position of the piperidine ring, as in the target compound (CAS 1219979-31-3), contrasts with the 3-position analog (CAS 1219979-49-3) and the 2-position analog (CAS 1220020-12-1) . The 4-substituted piperidine is a more common and synthetically accessible intermediate in medicinal chemistry, offering distinct regiochemical and stereoelectronic properties that can influence receptor binding and enzyme inhibition [1].

4-Piperidinyl substitution synthetic accessibility
Supporting evidence
4-substituted piperidine is a common, well-precedented scaffold in medicinal chemistry; favorable for SAR exploration
Reduces synthetic risk compared to less-explored 2- or 3-substituted isomers
Differentiation based on established SAR and synthetic tractability
Synthetic chemistry Regioselectivity Medicinal chemistry

Hydrochloride Salt Enhances Solubility and Stability

The hydrochloride salt form of the compound is specifically designed to improve aqueous solubility and long-term stability compared to the free base . While quantitative solubility data is not available for this specific compound, the general principle of salt formation to enhance solubility for basic piperidine-containing molecules is well-established [1]. This formulation ensures consistent and reliable performance in biological assays and synthetic reactions, minimizing variability due to precipitation or degradation.

Salt form solubility advantage
Class-level inference
Hydrochloride salt expected to improve aqueous solubility and long-term stability vs. free base (class-level principle)
May support consistent assay performance and reduce experimental variability
Specific solubility data not reported; principle based on basic amine salt formation
Formulation Solubility Stability

2-(4-Piperidinyl)ethyl isonicotinate HCl Applications


Anti-Inflammatory Drug Lead Optimization

Given the established class-level evidence for potent ROS inhibition by isonicotinate derivatives [1], this compound serves as an advanced intermediate or scaffold for synthesizing novel anti-inflammatory agents. Its specific structural features (4-piperidinyl attachment and isonicotinate ester) make it a rational choice for exploring SAR around ROS-modulating therapeutics, particularly when a high-purity, stable salt form is required for reproducible biological evaluation .

Chemical Probes for Pyridine-Binding Targets

The isonicotinate moiety is a recognized pharmacophore for interacting with various biological targets, including enzymes and receptors [2]. This compound can be used as a functionalized building block to create chemical probes for investigating the role of specific proteins in cellular signaling pathways. Its distinct physicochemical profile (LogP 2.76, tPSA 51.2 Ų) offers a balance of lipophilicity and polarity suitable for cell permeability studies [3].

Heterocyclic Compound Synthesis Intermediate

The piperidine nitrogen and the ester group provide orthogonal handles for further chemical elaboration. This compound is an ideal starting material for the synthesis of more complex molecular architectures, such as fused heterocycles or peptidomimetics, where the 4-piperidinyl substitution pattern is preferred for its synthetic tractability and well-understood reactivity [4]. Its availability as a stable hydrochloride salt simplifies handling and storage in synthetic workflows .

ADME Profiling and Metabolic Stability

The compound's calculated properties (LogP, tPSA) align with favorable drug-like characteristics [3]. Researchers can utilize this compound as a model substrate to assess the impact of the isonicotinate ester on metabolic stability and plasma protein binding in vitro, providing valuable comparative data against nicotinate or other heteroaromatic analogs [2]. This application is critical for prioritizing lead series in drug discovery.

Application
Selection Property
Validation Focus
Anti-inflammatory lead optimization (scaffold-based)
Isonicotinate scaffold for ROS inhibition context
ROS assay response and SAR profiling
Chemical probes for pyridine-binding targets
Balanced lipophilicity and polar surface area
Cell permeability and target engagement studies
Heterocyclic synthesis intermediate
4-Piperidinyl substitution for synthetic tractability
Regioselective elaboration and library generation
ADME model substrate
Isonicotinate ester effect on metabolic stability
In vitro metabolic stability and protein binding assays

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